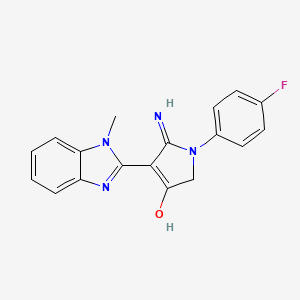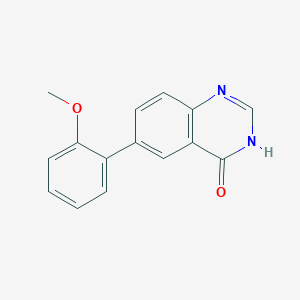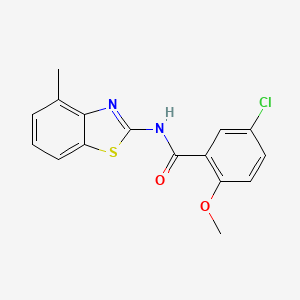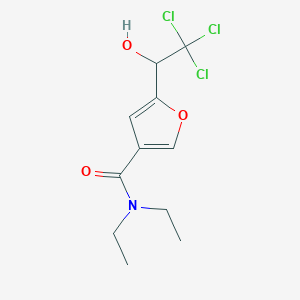![molecular formula C19H22N4O2S B6041137 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide](/img/structure/B6041137.png)
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide, also known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors. NADPH oxidase is an enzyme that generates reactive oxygen species (ROS) in the body, which play a crucial role in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. CPI-1189 has been shown to inhibit NADPH oxidase activity, thereby reducing ROS levels in the body and potentially providing therapeutic benefits.
Mécanisme D'action
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide exerts its therapeutic effects by inhibiting NADPH oxidase activity, which reduces the levels of ROS in the body. ROS play a crucial role in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. By reducing ROS levels, 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide potentially provides therapeutic benefits in these diseases.
Biochemical and Physiological Effects
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide for lab experiments is its specificity for NADPH oxidase inhibition. This allows researchers to study the effects of ROS reduction on various diseases without the confounding effects of other oxidative stress pathways. However, one of the limitations of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide. One area of interest is the potential use of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide in combination with other drugs for the treatment of cancer. Another area of interest is the potential use of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Finally, further research is needed to optimize the synthesis and formulation of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide for clinical use.
Méthodes De Synthèse
The synthesis of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide involves several steps, starting with the reaction of 2-aminoisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-pyrrolidinone to form the corresponding amide. The resulting amide is then reacted with cyclobutylmagnesium bromide to form the corresponding cyclobutylamide. Finally, the thiophene ring is introduced via a palladium-catalyzed coupling reaction with 2-bromo-5-chlorothiophene.
Applications De Recherche Scientifique
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c20-17-11-12(8-9-21-17)19(25)23-10-2-5-14(23)15-6-7-16(26-15)18(24)22-13-3-1-4-13/h6-9,11,13-14H,1-5,10H2,(H2,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABCAEOVZRCKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=C(S2)C3CCCN3C(=O)C4=CC(=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)

![3-hydroxy-1-(3-methoxybenzyl)-3-[(4-phenyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6041090.png)
![2-methyl-1-oxo-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6041092.png)
![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
![2-methyl-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6041132.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)
